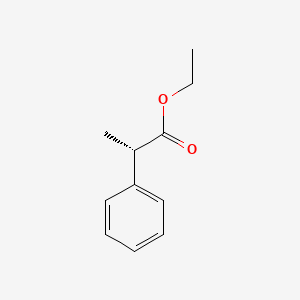

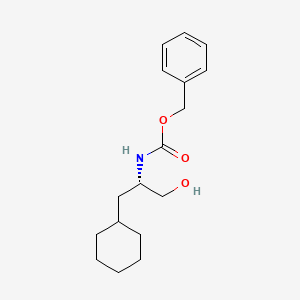

![molecular formula C32H40FeP2 B1141799 (R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine CAS No. 155830-69-6](/img/structure/B1141799.png)

(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine, also known as (R)-(-)-1-[(S)-2-DPFEP]DTBPP, is an organophosphorus compound with a wide range of applications in scientific research. It has been used in a variety of studies, from the synthesis of organometallic compounds to the development of new catalysts. In addition, (R)-(-)-1-[(S)-2-DPFEP]DTBPP has been found to have potential applications in the field of biochemistry and physiology.

Scientific Research Applications

Synthesis and Structure for Asymmetric Catalysis : This compound is used in the synthesis of new chiral ferrocenylphosphines, which are crucial in asymmetric catalysis. The stereogenic-at-phosphorus derivative shows indicative rigidity of the ligand, beneficial in catalytic processes (Togni et al., 1994).

Catalytic Activity Studies : Studies have shown the compound's use in creating rhenium carbonyl complexes with significant catalytic activity, particularly in the hydrogenation of tiglic acid, demonstrating moderate enantiomeric excesses and conversion rates (Abdel-Magied et al., 2015).

Preparation for Asymmetric Synthesis : The compound plays a role in preparing various chiral ferrocenylphosphines, which are essential ligands for transition metal complex catalyzed asymmetric reactions, showcasing its versatility in creating chiral environments (Hayashi et al., 1980).

Characterization in Ruthenium(II) Complexes : It is used in synthesizing new chiral bis(ferrocenyl)−triphosphine ligands, demonstrating the compound's utility in forming stable metal complexes, significant in catalytic applications (Barbaro et al., 1997).

Application in Asymmetric Catalysis of Dendrimers : The compound contributes to the synthesis and characterization of dendrimers containing chiral ferrocenyl diphosphines, indicating its use in creating complex structures for catalytic purposes (Köllner & Togni, 2001).

Asymmetric Grignard Cross-Coupling Catalysis : It has been employed in preparing diastereoisomeric phosphines, demonstrating its effectiveness in nickel-catalyzed asymmetric cross-coupling reactions (Hayashi et al., 1981).

Synthesis and Characterization in Boron-Containing Ligands : This compound is crucial in synthesizing novel boronato-functionalized ferrocenylphosphine ligands, highlighting its role in forming ligand-metal adducts active in hydrogenation and hydroformylation reactions (Kimmich et al., 1996).

Electronic Effects in Asymmetric Catalysis : Research involving this compound has led to the development of new rhodium complexes with chiral ferrocenyl chelating ligands, which are used in asymmetric catalysis, particularly in hydroboration reactions (Schnyder et al., 1997).

Properties

| { "Design of the Synthesis Pathway": "The synthesis of (R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine can be achieved through a multi-step reaction pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "Ferrocene", "Bromomethyl ethyl ether", "Diphenylphosphine", "Di-t-butylphosphine", "Sodium hydride", "Palladium acetate", "Triphenylphosphine", "Chloroform", "Methanol", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Ferrocene is reacted with bromomethyl ethyl ether in the presence of sodium hydride to form (ethylferrocenyl)methyl bromide.", "Step 2: (Ethylferrocenyl)methyl bromide is then reacted with diphenylphosphine and triphenylphosphine in the presence of palladium acetate to form (S)-1-[(S)-2-diphenylphosphino)ferrocenyl]ethylphosphine.", "Step 3: (S)-1-[(S)-2-diphenylphosphino)ferrocenyl]ethylphosphine is then reacted with di-t-butylphosphine in the presence of palladium acetate to form (R)-(-)-1-[(S)-2-diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine.", "Step 4: The final product is purified by column chromatography using a mixture of chloroform and methanol as the eluent. The product is then washed with a mixture of acetic acid and water, followed by a solution of sodium bicarbonate to remove any remaining impurities." ] } | |

| 155830-69-6 | |

Molecular Formula |

C32H40FeP2 |

Molecular Weight |

542.5 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+) |

InChI |

InChI=1S/C27H35P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-21H,1-7H3;1-5H;/q2*-1;+2/t21-;;/m1../s1 |

InChI Key |

OHWWNYSXSGMTSB-GHVWMZMZSA-N |

Isomeric SMILES |

C[C@H]([C-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |

SMILES |

CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Canonical SMILES |

CC([C-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |

synonyms |

2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene; Josiphos SL-J002-1; [(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

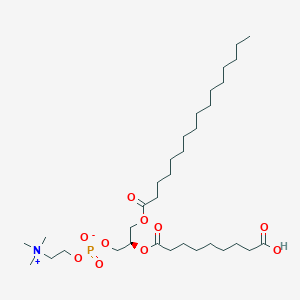

![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)

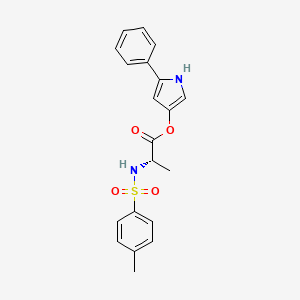

![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)

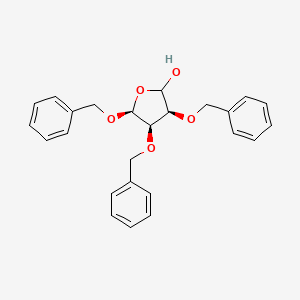

![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)